(S)-(-)-3-Chloro-1-phenyl-1-propanol

Catalog No.
S798422
CAS No.
100306-34-1
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-Chloro-1-phenyl-1-propanol

CAS Number

100306-34-1

Product Name

(S)-(-)-3-Chloro-1-phenyl-1-propanol

IUPAC Name

(1S)-3-chloro-1-phenylpropan-1-ol

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1

InChI Key

JZFUHAGLMZWKTF-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)C(CCCl)O

Synonyms

(αS)-α-(2-Chloroethyl)benzenemethanol; α-(2-Chloroethyl)benzenemethanol; (S)-3-Chloro-1-phenyl-1-propanol;

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCl)O

Medicinal Chemistry

  • Synthesis of chiral building blocks: Due to its stereocenter, (S)-(-)-3-Chloro-1-phenyl-1-propanol can serve as a valuable chiral building block for synthesizing various pharmaceuticals and biologically active molecules. Its hydroxyl group allows further functionalization, enabling the creation of diverse structures with desired properties. Source: Sigma-Aldrich product page:

Chemical Biology

  • Probe molecule for studying biological processes: The unique properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol, including its chirality and potential for chemical modifications, make it a suitable candidate for studying various biological processes. By attaching specific functional groups, researchers can target specific enzymes or receptors, aiding in understanding their mechanisms of action.

Material Science

  • Development of chiral catalysts and ligands: The chiral nature of (S)-(-)-3-Chloro-1-phenyl-1-propanol can be exploited in the design of chiral catalysts and ligands for asymmetric synthesis reactions. These catalysts can be crucial for the efficient and selective production of chiral molecules, which are essential in various fields, including pharmaceuticals and agrochemicals.

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals. Its chemical structure features a chiral center at the carbon atom adjacent to the hydroxyl group, which imparts unique properties to the compound. The molecular formula of (S)-(-)-3-Chloro-1-phenyl-1-propanol is C9H11ClO, and it has a molecular weight of approximately 172.64 g/mol. This compound is often utilized for its enantiomeric purity, which is crucial in the synthesis of biologically active molecules.

, primarily involving its hydroxyl group and the adjacent chlorine atom. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: It can be produced from 3-chloro-1-phenylpropanone through enzymatic reduction processes using specific microbial reductases, such as those derived from Saccharomyces cerevisiae .
  • Acylation: The hydroxyl group can undergo acylation to form esters, enhancing its utility as a synthetic intermediate .

(S)-(-)-3-Chloro-1-phenyl-1-propanol exhibits notable biological activity, particularly in medicinal chemistry. It serves as a chiral intermediate in the synthesis of antidepressant drugs, where its stereochemistry plays a critical role in the pharmacological properties of the final products . The compound's interaction with biological systems is influenced by its chirality, affecting enzyme binding and metabolic pathways.

Several methods have been developed for synthesizing (S)-(-)-3-Chloro-1-phenyl-1-propanol:

  • Enzymatic Reduction: Utilizing recombinant Escherichia coli expressing specific reductases from Saccharomyces cerevisiae, (S)-(-)-3-Chloro-1-phenyl-1-propanol can be produced with high enantiomeric excess .
  • Chiral Catalysis: Supported iron-based chiral catalysts have been employed in asymmetric hydrogenation reactions to achieve this compound from β-chloro-propiophenone .
  • Chemical Synthesis: Traditional chemical methods involve the use of borane reagents for the reduction of corresponding ketones or aldehydes to yield the desired alcohol .

Research has indicated that (S)-(-)-3-Chloro-1-phenyl-1-propanol interacts effectively with certain enzymes involved in drug metabolism. Studies involving microbial reductases demonstrate that this compound can be efficiently converted into other biologically active forms, highlighting its importance in biotransformation processes . The specific interactions depend on the enzyme's active site configuration and the compound's stereochemistry.

Several compounds share structural similarities with (S)-(-)-3-Chloro-1-phenyl-1-propanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Chloro-1-naphthalenemethanolChiral AlcoholUsed in organic synthesis; different aromatic system
3-Bromo-1-phenylpropanolChiral AlcoholSimilar structure but bromine instead of chlorine
(R)-(+)-3-Chloro-1-phenylpropanolEnantiomerOpposite chirality; important for comparative studies

The uniqueness of (S)-(-)-3-Chloro-1-phenyl-1-propanol lies primarily in its specific stereochemistry and its role as an intermediate in synthesizing biologically active compounds, distinguishing it from other similar compounds that may not possess identical biological or chemical properties.

Biocatalytic Reduction Strategies Using Microbial Reductases

Biocatalytic asymmetric reduction of 3-chloro-1-phenyl-1-propanone to (S)-CPPO leverages microbial reductases for high enantiomeric excess (ee). The yeast reductase YOL151W from Saccharomyces cerevisiae has emerged as a standout candidate, achieving 100% ee and complete substrate conversion at 30 mM concentration. Key features include:

  • Cofactor Regeneration: A glucose dehydrogenase (GDH) coupling system regenerates NADPH, enabling sustained activity without exogenous cofactor addition.
  • pH and Temperature Optimization: Optimal activity occurs at pH 7.5–8.0 and 40°C, though reactions are often conducted at 30°C to balance enzyme stability and efficiency.
  • Homology Modeling: Docking studies reveal YOL151W’s active site tightly binds NADPH and the substrate, favoring (S)-alcohol formation through steric and electronic complementarity.

Comparative Performance of Microbial Reductases

Reductase SourceSubstrate Conc. (mM)Yield (%)ee (%)Reference
S. cerevisiae YOL151W30100100
Acetobacter sp.1082.3>99
Candida utilis1 (batch)8599.5

While YOL151W excels in enantioselectivity, Acetobacter sp. demonstrates superior productivity (1.87 mmol/L/h) in biphasic systems combining deep eutectic solvents (DES) and ionic liquids.

Chemoenzymatic Approaches with Immobilized Whole-Cell Systems

Immobilization enhances biocatalyst reusability and stability. Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate retain 60% activity after three cycles, achieving 85% yield and 99.5% ee. Innovations in this domain include:

  • Deep Eutectic Solvents (DES): Choline chloride/urea ([ChCl][U]) increases membrane permeability, boosting productivity to 1.37 mmol/L/h.
  • Biphasic Systems: Combining DES with water-immiscible ionic liquids (e.g., C₄MIM·PF₆) elevates substrate loading to 16 mM and yield to 93.3%.
  • Process Scalability: A 500 mL preparative-scale reaction validated industrial feasibility, with immobilized Acetobacter sp. cells maintaining >99% ee.

Advantages Over Free Cells

  • Thermal Stability: Preheating immobilized C. utilis at 45°C for 50 min improves enantioselectivity (99.5% ee) without denaturation.
  • Solvent Tolerance: Immobilized systems tolerate DES and ionic liquids, enabling reactions in non-aqueous media.

Borane-Mediated Asymmetric Reduction via Chiral Oxazaborolidine Catalysts

The Corey–Bakshi–Shibata (CBS) reduction employs oxazaborolidine catalysts to achieve enantioselective ketone reduction. Key developments include:

  • Catalyst Variants: (R)-α,α-Diphenylprolinol-derived catalysts yield (S)-CPPO with 87.7% ee and 93.8% yield.
  • Borane Complexes: Amine-borane complexes (e.g., N,N-diethylaniline-borane) offer safer alternatives to BH₃·THF, minimizing side reactions.
  • Mechanistic Insights: Hydride transfer occurs via a six-membered transition state, with steric effects dictating enantioselectivity.

Challenges and Solutions

  • Moisture Sensitivity: Anhydrous conditions are critical; trace water reduces ee by promoting non-selective borohydride pathways.
  • Cost Efficiency: CBS catalysts with methyl substituents (e.g., Me-CBS) lower production costs while maintaining >90% ee.

Deep Eutectic Solvents (DES) in Biocatalytic Asymmetric Reductions

Deep eutectic solvents (DES) have emerged as sustainable cosolvents for enhancing the efficiency of whole-cell biocatalysts in asymmetric reductions. In the synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloropropiophenone, DES composed of choline chloride and urea ([ChCl][U]) demonstrated superior biocompatibility with Acetobacter sp. CCTCC M209061 cells [1]. At 5% (v/v) [ChCl][U], the solvent increased cell membrane permeability, as confirmed by membrane anisotropy ratio (MAR) and flow cytometry assays, while maintaining enzymatic activity [1]. This permeability enhancement facilitated substrate uptake and product release, leading to an 82.3% yield and >99.0% e.e. within 6 hours [1].

The DES-augmented system also enabled biphasic catalysis when combined with the water-immiscible ionic liquid C₄MIM·PF₆. This combination increased substrate loading to 16.0 mmol/L, achieving a 93.3% yield and a productivity of 1.87 mmol/L/h [1]. The DES-ionic liquid interface stabilized the biocatalyst and prevented substrate inhibition, underscoring the versatility of DES in multiphase reaction engineering.

Table 1: Optimization of DES-Containing Biocatalytic Systems

ParameterOptimal ValueEffect on Reaction Outcome
[ChCl][U] Content5% (v/v)Maximal biocompatibility and permeability [1]
Substrate Loading16.0 mmol/L93.3% yield in biphasic system [1]
Temperature30°CBalanced activity and stability [1]

Immobilized Acetobacter sp. CCTCC M209061 Cell Systems

Immobilization of Acetobacter sp. CCTCC M209061 cells on polyvinyl alcohol (PVA)-sodium sulfate matrices significantly enhanced operational stability for repeated biocatalytic cycles [1]. The immobilized cells retained >90% activity after five batches, compared to a 60% drop in free-cell systems, due to protection against shear stress and solvent denaturation [1]. This stabilization was critical for scaling reactions to a 500 mL preparative scale, where the system maintained a productivity of 1.37 mmol/L/h and >99.0% e.e. [1].

The immobilization process also facilitated the integration of cofactor regeneration. By coupling glucose dehydrogenase (GDH) with the immobilized cells, the NADH recycling efficiency reached 95%, enabling substrate concentrations of 10.0 mmol/L without exogenous cofactor addition [1]. This self-sufficient system reduced production costs and simplified downstream processing.

Ligand-Engineered Transition Metal Catalysts for Dynamic Kinetic Resolution

Ligand engineering has unlocked new pathways for dynamic kinetic resolution (DKR) in the synthesis of chiral alcohols. Copper catalysts coordinated with π-accepting ligands, such as BCP (L8), enable efficient racemization of intermediates via radical-anion mechanisms [5]. In the DKR of 3-chloro-1-phenyl-1-propanol precursors, the CuCl-L8 system achieved 94% e.e. and 71% yield by stabilizing a doubly deprotonated radical-anion intermediate, which lowered the axial rotation barrier of the prochiral ketone [5].

Table 2: Performance of Ligand-Engineered Copper Catalysts

LigandSubstrate Loading (mmol/L)Yield (%)e.e. (%)
L812.07194 [5]
L1015.06594 [5]

The synergy between copper catalysts and lipase LPL-311-Celite in one-pot oxidative coupling-DKR cascades further streamlined the synthesis. Starting from 2-naphthol derivatives, the cascade produced (R)-BINOLs with 94% e.e., showcasing the adaptability of ligand-engineered systems for complex chiral scaffolds [5].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-3-Chloro-1-phenyl-1-propanol

Dates

Modify: 2023-08-15

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